

# Application Note: MDK83190-Induced Apoptosis in HCT116 Cells Detected by Annexin V Staining

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Compound of Interest		
Compound Name:	MDK83190	
Cat. No.:	B1676101	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Consequently, the induction of apoptosis in cancer cells is a primary goal for many therapeutic strategies.[2] MDK83190 is a novel small molecule inhibitor under investigation for its anti-cancer properties. This application note describes the use of a flow cytometry-based apoptosis assay using Annexin V and Propidium lodide (PI) staining to characterize the apoptotic effects of MDK83190 on the human colon carcinoma cell line, HCT116.

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[1][3] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1] This dual-staining method allows for the differentiation of four cell populations:

- Live cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative



- · Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive

### MDK83190 Mechanism of Action

**MDK83190** is hypothesized to induce apoptosis through the intrinsic pathway by modulating the activity of the Bcl-2 family of proteins. It is believed to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

### **Data Presentation**

The following tables summarize the quantitative data from a representative experiment where HCT116 cells were treated with varying concentrations of **MDK83190** for 24 hours.

Table 1: Percentage of Apoptotic and Necrotic HCT116 Cells after 24-hour Treatment with MDK83190

Treatment Group	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0 μM)	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4
MDK83190 (1 μM)	85.6 ± 3.4	8.9 ± 1.2	5.5 ± 0.9
MDK83190 (5 μM)	62.1 ± 4.5	25.4 ± 2.8	12.5 ± 1.7
MDK83190 (10 μM)	35.8 ± 5.2	48.7 ± 3.9	15.5 ± 2.1

Table 2: Dose-Dependent Effect of MDK83190 on HCT116 Cell Viability



MDK83190 Concentration (μM)	Total Apoptotic Cells (%) (Early + Late)
0	4.8 ± 0.9
1	14.4 ± 2.1
5	37.9 ± 4.5
10	64.2 ± 6.0

# **Experimental Protocols Materials and Reagents**

- HCT116 human colon carcinoma cells
- MDK83190 (stock solution in DMSO)
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- · Flow cytometer

#### **Cell Culture and Treatment**

- Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density of 2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.



Treat the cells with MDK83190 at final concentrations of 0, 1, 5, and 10 μM for 24 hours. The
vehicle control should contain the same final concentration of DMSO as the highest
MDK83190 concentration.

## **Annexin V and Propidium Iodide Staining Protocol**

- Cell Harvesting:
  - For adherent cells, collect the culture medium (containing floating dead cells) into a 15 ml
     conical tube.[3]
  - Gently wash the adherent cells with PBS and detach them using Trypsin-EDTA.[3]
  - Combine the detached cells with the collected culture medium.
  - Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[3]
  - Discard the supernatant and wash the cells twice with cold PBS.[4]
- Staining:
  - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. [5][6]
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[4]
  - Transfer 100 μl of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - Add 5 μl of Annexin V-FITC to the cell suspension.[5]
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.[4][6]
  - Add 5 μl of Propidium Iodide (PI) staining solution.
  - Add 400 μl of 1X Binding Buffer to each tube.[4]
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[4]

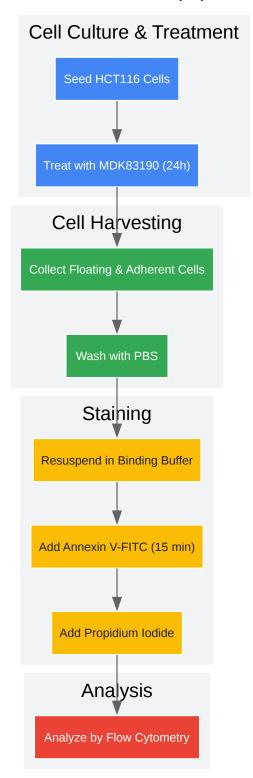


- Use appropriate controls to set up compensation and quadrants: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.[4]
- Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm (FL1 channel).
- Excite PI with a 488 nm laser and detect emission at >670 nm (FL3 channel).
- Collect data for at least 10,000 events per sample.

# Visualizations MDK83190 Apoptosis Assay Workflow



#### Workflow for MDK83190 Apoptosis Assay



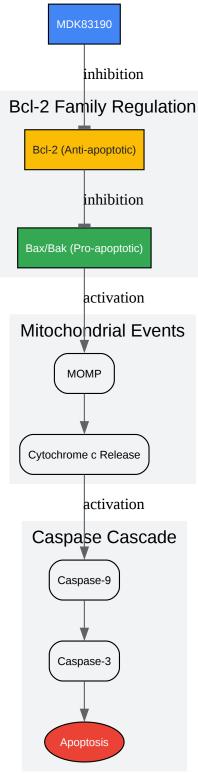
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Caption: Experimental workflow for Annexin V/PI apoptosis assay.



# Proposed Signaling Pathway for MDK83190-Induced Apoptosis

Hypothesized MDK83190 Apoptotic Pathway





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